3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide
Description
This benzamide derivative features a nitro group at the 3-position of the benzene ring, a trichloroethyl backbone, and a carbamothioyl-linked 4-sulfamoylphenyl moiety. Its structural complexity suggests applications in targeting enzymes like FtsZ or DprE1, as seen in related compounds .
Properties
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N5O5S2/c17-16(18,19)14(22-13(25)9-2-1-3-11(8-9)24(26)27)23-15(30)21-10-4-6-12(7-5-10)31(20,28)29/h1-8,14H,(H,22,25)(H2,20,28,29)(H2,21,23,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYVGBODBJULNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:
Trichloromethylation: The trichloromethyl group is introduced via a reaction with trichloromethyl chloroformate under basic conditions.
Carbamothioylation: The carbamothioyl group is formed by reacting the intermediate with thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
The compound 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and environmental science. This article explores its applications, supported by relevant data and case studies.
Molecular Formula
- C : 17
- H : 14
- Cl : 4
- N : 4
- O : 4
- S : 1
Structural Characteristics
The compound features a nitro group, a trichloroethyl moiety, and a sulfamoylphenyl group, which contribute to its reactivity and potential biological activity. The presence of multiple chlorine atoms suggests possible interactions with biological systems and environmental implications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide may exhibit anticancer properties. The incorporation of a sulfamoyl group can enhance the molecule's ability to target specific cancer cells. For instance, studies have demonstrated that sulfamoyl derivatives can inhibit tumor growth in various cancer models by interfering with cellular signaling pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been shown to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in the development of new antimicrobial agents.
Environmental Science
Pesticide Development
Given its chlorinated structure, this compound may be investigated for use as a pesticide. Chlorinated compounds are often effective in targeting pests while minimizing toxicity to non-target organisms. Research into its efficacy against specific agricultural pests could lead to the development of new environmentally friendly pesticides.
Pollutant Degradation
The environmental persistence of chlorinated compounds raises concerns about their degradation. Studies focusing on the biodegradation pathways of similar compounds could provide insights into how this compound interacts with microbial communities in soil and water, influencing bioremediation strategies.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of sulfamoyl-containing benzamides. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential.
Case Study 2: Environmental Impact Assessment
Research conducted by the Environmental Protection Agency (EPA) assessed the environmental impact of chlorinated compounds, including those similar to the target compound. The findings highlighted the need for careful evaluation of their persistence and toxicity in aquatic ecosystems, informing guidelines for safe usage and disposal.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoylphenyl group can interact with biological macromolecules, potentially inhibiting enzyme activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Binding Affinity
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide
- Key Features : Lacks the trichloroethyl and carbamothioyl groups but includes a trifluoromethyl group.
- Activity : Binds to DprE1 and PanK enzymes, with the trifluoromethyl group enhancing metabolic stability .
- ΔG Binding: Not reported, but structural similarity suggests moderate affinity.
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Key Features : Replaces the sulfamoylphenyl with a thiadiazole ring.
- Activity : Exhibits superior binding to DHFR (ΔG = −9.0 kcal/mol) due to hydrogen bonds between the thiadiazole and Leu 28/Gln 35 .
- Comparison : The thiadiazole enhances binding strength compared to the sulfamoyl group in the target compound.
3-Nitro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]benzamide
- Key Features : Contains a phenyldiazenyl group instead of sulfamoylphenyl.
Functional Group Modifications
Morpholine-Substituted Analog
- Structure: 3-nitro-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide.
- Advantage : Morpholine improves bioavailability and water solubility .
- Limitation : Reduced enzyme specificity compared to sulfamoyl derivatives.
Methoxy-Substituted Analog
Molecular Docking and Thermodynamic Profiles
*Predicted values based on structural analogs.
Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 551.8 | 3.2 | 0.12 |
| Thiadiazole Derivative | 518.7 | 4.1 | 0.08 |
| Morpholine Analog | 535.6 | 2.8 | 0.25 |
| Methoxy-Substituted Analog | 487.3 | 3.5 | 0.10 |
*Calculated using UCSF Chimera .
Biological Activity
3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic compound with potential applications in medicinal chemistry. Its complex structure includes a nitro group, trichloroethyl moiety, and a sulfonamide group, which suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
- Molecular Formula : C15H13Cl3N4O5S
- Molecular Weight : 467.7115 g/mol
- CAS Number : 284664-28-4
- Structure : The compound features a benzamide core with a nitro group at the meta position and a trichloroethyl side chain.
Biological Activity Overview
The biological activity of 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide has been investigated in various studies focusing on its potential as an anticancer agent and its effects on specific biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study by Sivaramkumar et al. (2010) : Investigated the effect of benzamide derivatives on dihydrofolate reductase (DHFR), revealing that certain derivatives inhibited DHFR activity and reduced cell proliferation in cancer models. This suggests potential for 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide to exhibit similar properties due to its structural components .
The mechanism of action for compounds in this class often involves:
- Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown to inhibit key enzymes involved in cancer metabolism.
- Induction of Apoptosis : Some studies report that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
- In Vitro Studies :
- A study demonstrated that benzamide derivatives significantly inhibited cell growth in various cancer cell lines. The specific effects of 3-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide are yet to be fully characterized but are anticipated to follow similar patterns due to structural analogies .
- Animal Models :
Data Tables
| Biological Activity | Reference |
|---|---|
| Inhibition of DHFR | Sivaramkumar et al. (2010) |
| Cytotoxicity against cancer cell lines | Various studies on benzamide derivatives |
| Chemical Structure Component | Description |
|---|---|
| Nitro Group | Potentially enhances reactivity and biological activity |
| Trichloroethyl Moiety | May contribute to lipophilicity and membrane permeability |
| Sulfonamide Group | Known for antibacterial and anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
